Tert-butyl 2-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl group, an aminopropanoylamino moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-aminopropanoic acid derivatives. One common method involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction conditions often include the use of dichloromethane as a solvent and cooling the reaction mixture to low temperatures, such as -76°C, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(methylamino)methyl]pyrrolidine-1-carboxylate
- Tert-butyl 2-[(phenylthio)carbonyl]pyrrolidine-1-carboxylate
- Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H25N3O3 |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl 2-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)15-8-10-6-5-7-16(10)12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,17) |
InChI Key |
QAYJKDJDNVAKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1CCCN1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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